3-Methyl-2-(propan-2-yloxy)aniline
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Overview
Description
3-Methyl-2-(propan-2-yloxy)aniline is an organic compound with the molecular formula C10H15NO It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 3-position and an isopropoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(propan-2-yloxy)aniline can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-nitroaniline with isopropyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the nitro group is reduced to an amine group, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration of 3-methyl aniline followed by catalytic hydrogenation to reduce the nitro group to an amine. The isopropoxy group can then be introduced through an etherification reaction using isopropyl alcohol and an acid catalyst .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(propan-2-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Modified amine derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
3-Methyl-2-(propan-2-yloxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(propan-2-yloxy)aniline: Similar structure but with a different substitution pattern.
3-(Propan-2-yloxy)aniline: Lacks the methyl group at the 3-position.
3-Methyl-2-(methoxy)aniline: Contains a methoxy group instead of an isopropoxy group
Uniqueness
3-Methyl-2-(propan-2-yloxy)aniline is unique due to the presence of both a methyl and an isopropoxy group on the aniline ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-methyl-2-propan-2-yloxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)12-10-8(3)5-4-6-9(10)11/h4-7H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMXDRZCLALMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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